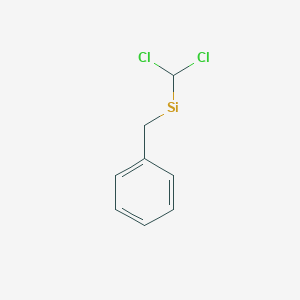

Benzyl(dichloromethyl)silane

Overview

Description

Benzyl(dichloromethyl)silane is a chemical compound with the molecular formula C8H10Cl2Si . It is related to dichloromethylsilane, which is used as a silane coupling agent to synthesize hydrophilic and hydrophobic silica nanoparticles . It is also used in the synthesis of polysilanes, precursors to silicon carbide .

Synthesis Analysis

The synthesis of benzyl silanes has been reported in several studies. For instance, a study reported the sequential meta-C–H olefination of synthetically versatile benzyl silanes, which effectively synthesized meta-olefinated toluene, benzaldehyde, and benzyl alcohols . Another study discussed the industrial synthesis of reactive silicones, where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors .Molecular Structure Analysis

The molecular structure of Benzyl(dichloromethyl)silane contains a total of 21 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

Silanes, including Benzyl(dichloromethyl)silane, serve as radical H-donors or hydride donors, depending on the type of the silane . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . For example, a chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols .Safety and Hazards

While specific safety and hazard information for Benzyl(dichloromethyl)silane was not found, dichloromethylsilane, a related compound, is known to be flammable and its containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

InChI |

InChI=1S/C8H8Cl2Si/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQISKTMCNVHWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Si]C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50778025 | |

| Record name | Benzyl(dichloromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50778025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(dichloromethyl)silane | |

CAS RN |

18236-82-3 | |

| Record name | Benzyl(dichloromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50778025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

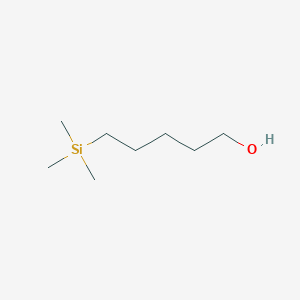

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B3187883.png)

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)